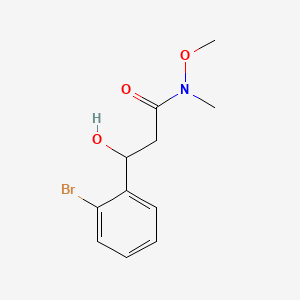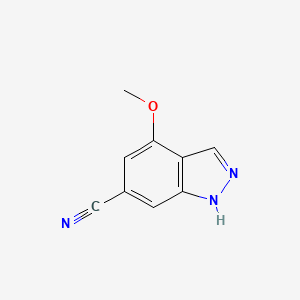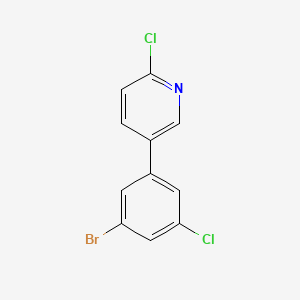
(3-Bromo-5-ethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-ethylphenyl)methanol: is an organic compound with the molecular formula C9H11BrO . It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 3-position and an ethyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (3-Bromo-5-ethylphenyl)methanol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 3-bromo-5-ethylbenzyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to yield this compound.
Reduction of Ketones: Another method involves the reduction of 3-bromo-5-ethylacetophenone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Bromo-5-ethylphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2/Pd.
Substitution: Nucleophiles like OH-, NH2-, and others.
Major Products Formed:
Oxidation: 3-Bromo-5-ethylbenzaldehyde, 3-Bromo-5-ethylbenzoic acid.
Reduction: 3-Bromo-5-ethylbenzene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3-Bromo-5-ethylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated phenylmethanols on biological systems. It may serve as a model compound for investigating the interactions of brominated aromatic compounds with biological molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-ethylphenyl)methanol involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution, oxidation, or reduction reactions. In biological systems, its brominated phenyl ring may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Phenylmethanol: The parent compound without the bromine and ethyl substitutions.
3-Bromophenylmethanol: Similar structure but lacks the ethyl group.
5-Ethylphenylmethanol: Similar structure but lacks the bromine atom.
Uniqueness: (3-Bromo-5-ethylphenyl)methanol is unique due to the presence of both bromine and ethyl substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C9H11BrO |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
(3-bromo-5-ethylphenyl)methanol |
InChI |
InChI=1S/C9H11BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5,11H,2,6H2,1H3 |
Clave InChI |
NPFXJTRDIUDPSM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



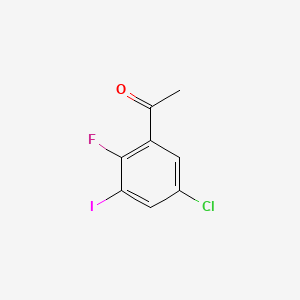
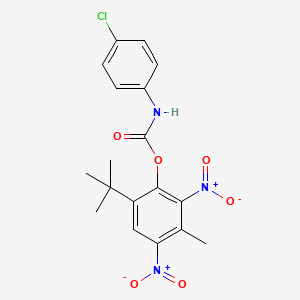
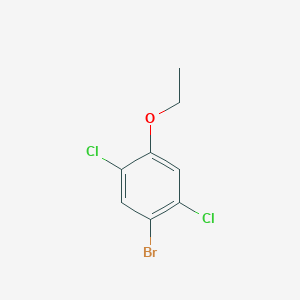

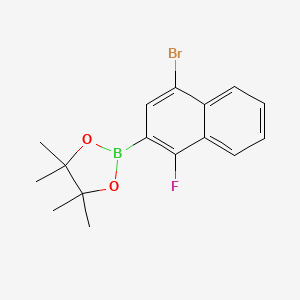
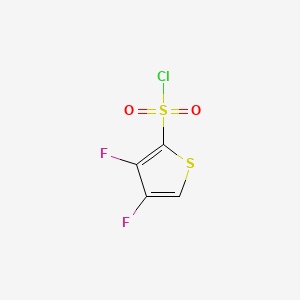


![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
